molecular formula C11H16N2O4S B1634187 3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine CAS No. 436091-52-0

3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine

Cat. No. B1634187
CAS RN: 436091-52-0
M. Wt: 272.32 g/mol
InChI Key: OBKRXLAXXILPPA-UHFFFAOYSA-N
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Description

3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine, also known as morpholine-4-sulfonyl-3-methoxyphenylamine, is an organic compound commonly used in laboratory experiments. It is a white crystalline solid, with a melting point of 166-167°C and a molecular weight of 246.3 g/mol. It is a derivative of phenylamine and is used in the synthesis of various drugs. Morpholine-4-sulfonyl-3-methoxyphenylamine is used in the pharmaceutical industry for the production of several medications, including those used for the treatment of depression, anxiety, and other mental health conditions.

Scientific Research Applications

Antimicrobial Activity Modulation

The compound belonging to the sulfonamide class, which includes a morpholine group, has been investigated for its antimicrobial properties. It showed significant modulating activity against multi-resistant strains of bacteria and fungi, enhancing the effectiveness of antibiotics like amikacin against Pseudomonas aeruginosa, suggesting its potential as a co-treatment option in combating antibiotic resistance (Oliveira et al., 2015).

Cardiovascular Biology

A novel water-soluble, slow-releasing hydrogen sulfide compound [morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137)] has been characterized for its potential in cardiovascular biology. GYY4137 exhibited vasodilator and antihypertensive activities, identifying it as useful for studying the biological effects of hydrogen sulfide and potentially treating cardiovascular diseases (Li et al., 2008).

Chemical Synthesis and Drug Delivery

Research on morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery has highlighted the synthesis of novel prodrugs. These compounds showed enhanced skin permeation compared to naproxen, indicating their potential for improved drug delivery methods (Rautio et al., 2000).

Organic Synthesis

In organic chemistry, the synthesis of complex molecular structures using morpholine derivatives has been explored. For instance, the creation of C-substituted morpholines and piperazines via reaction with α-phenylvinylsulfonium salts demonstrates the versatility of morpholine derivatives in synthesizing a range of heterocyclic compounds (Matlock et al., 2015).

properties

IUPAC Name

3-methoxy-4-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-16-10-8-9(12)2-3-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKRXLAXXILPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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